
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine (DCFMA) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in the medical, pharmaceutical, and industrial fields. It belongs to the class of compounds known as amines, which are organic compounds containing nitrogen atoms. DCFMA has been shown to possess several unique properties that make it a promising candidate for various applications.
Applications De Recherche Scientifique
Catalytic Processes and Synthesis
Catalytic Amination of Biomass-Based Alcohols
Amines play a crucial role in the chemical industry, with applications across agrochemicals, pharmaceuticals, and more. Innovative processes such as direct alcohol amination, which generates water as the main byproduct, highlight the importance of developing efficient synthetic routes for amine production (Pera‐Titus & Shi, 2014).
Efficient Synthesis of Amides
The amidation reactions between cinnamic acid and (2-furylmethyl)amine in the presence of boric acid showcase an efficient synthesis route for N-benzyl- or N-(2-furylmethyl)cinnamamides, further underlining the versatility of amines in synthetic chemistry (Barajas et al., 2008).
Material Science and Polymer Chemistry
- Development of New Polyethoxylated Tertiary Amines: These synthesized amines, used as Switchable Hydrophilicity Solvents (SHS), demonstrate the potential for amines in improving lipid extraction processes from algal cultures, indicating a significant application in biotechnological advancements and the development of eco-friendly solvents (Samorì et al., 2014).
Antifungal Activity
- Structure-Activity Relationship of Homoallylamines: Investigating homoallylamines and derivatives, including compounds with (2-furylmethyl)amine structures, for their antifungal properties against dermatophytes, this research highlights the medicinal chemistry applications of amines and offers insights into designing compounds with enhanced antifungal activities (Suvire et al., 2006).
Advanced Synthesis Techniques
- Solid-Phase Synthesis of Oligosaccharides: Utilizing linkers related to the dimethylcyclohexyl structure, this methodology allows for the efficient solid-phase synthesis of complex oligosaccharides, demonstrating the utility of such amines in facilitating novel synthetic strategies (Drinnan et al., 2001).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSWIBYDUGAKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

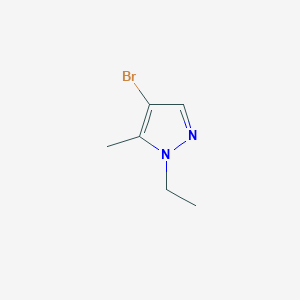
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)
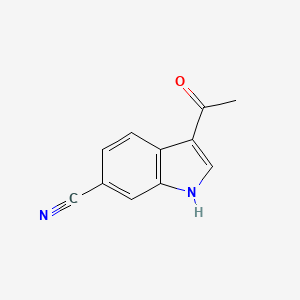
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
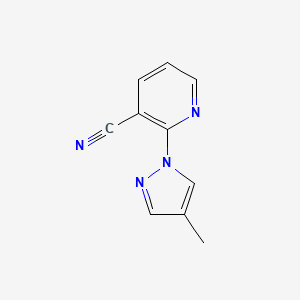
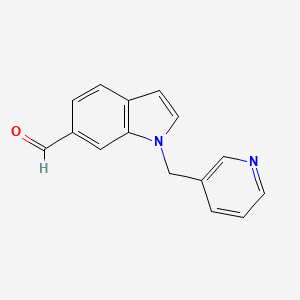
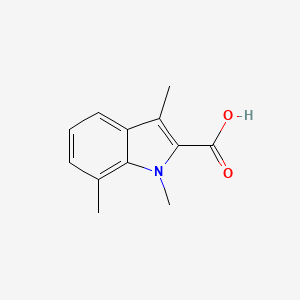
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)